2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C14H9FN2O2. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a 4-fluorophenoxy group and a carbaldehyde functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit their effects through covalent interactions .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to be involved in various radical reactions for their direct functionalization .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent anticancer activity .
Action Environment
The synthesis of imidazo[1,2-a]pyridine derivatives has been reported to involve various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the core backbone of this compound, are known to undergo various radical reactions for direct functionalization . These reactions involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde is not well-established. Some imidazo[1,2-a]pyridine derivatives have been synthesized as covalent inhibitors, suggesting potential binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Imidazo[1,2-a]pyridines are known to undergo various chemical reactions, suggesting potential interactions with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 4-fluorophenol with imidazo[1,2-a]pyridine-3-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the imidazo[1,2-a]pyridine-3-carbaldehyde, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Chlorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Bromophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-10-4-6-11(7-5-10)19-14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUJENOUCSXYPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)OC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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